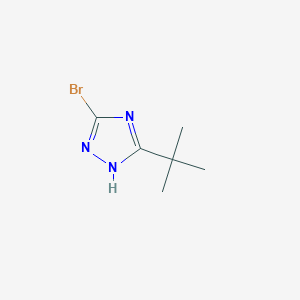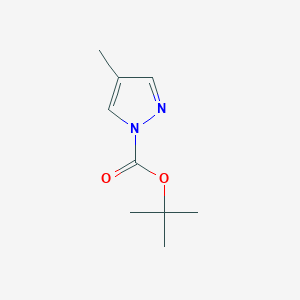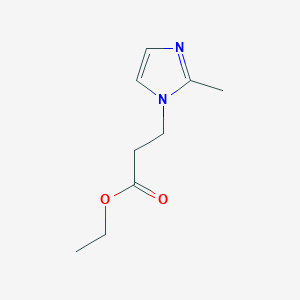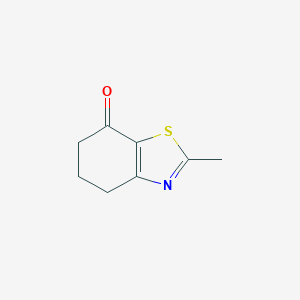
2,5-Difluorobenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluorobenzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as 2,5-difluorocatechol and is primarily used in the synthesis of other chemicals.
Applications De Recherche Scientifique
2,5-Difluorobenzene-1,3-diol has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the synthesis of other chemicals. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-difluorobenzene-1,3-diol is not well understood. However, it has been reported to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of catechol-O-methyltransferase (COMT), which is an enzyme involved in the metabolism of dopamine and other catecholamines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,5-difluorobenzene-1,3-diol have not been extensively studied. However, it has been reported to have some toxic effects on cells. It has been shown to induce oxidative stress and cause DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-difluorobenzene-1,3-diol in lab experiments is its high purity. It has been reported to be easily synthesized and purified, making it an ideal starting material for various chemical syntheses. However, the toxic effects of this compound on cells may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,5-difluorobenzene-1,3-diol. One of the primary directions is to study its mechanism of action and the biochemical and physiological effects it has on cells. This will help in understanding its potential applications in various fields of research. Another direction is to explore the use of this compound in the synthesis of new pharmaceuticals and other industrial chemicals. Additionally, research can be conducted to identify new methods for synthesizing 2,5-difluorobenzene-1,3-diol that are more efficient and cost-effective.
Conclusion:
In conclusion, 2,5-difluorobenzene-1,3-diol is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of 2,5-difluorobenzene-1,3-diol can be achieved through various methods. One of the commonly used methods involves the reaction of 2,5-difluorophenol with copper(II) acetate in the presence of oxygen. Another method involves the reaction of 2,5-difluorophenol with sodium hypochlorite. These methods have been reported to yield high purity 2,5-difluorobenzene-1,3-diol.
Propriétés
Numéro CAS |
198139-56-9 |
|---|---|
Nom du produit |
2,5-Difluorobenzene-1,3-diol |
Formule moléculaire |
C6H4F2O2 |
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
2,5-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H |
Clé InChI |
GSVHITOUYDSWNI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)F)O)F |
SMILES canonique |
C1=C(C=C(C(=C1O)F)O)F |
Synonymes |
1,3-Benzenediol,2,5-difluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



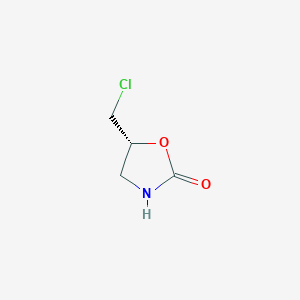

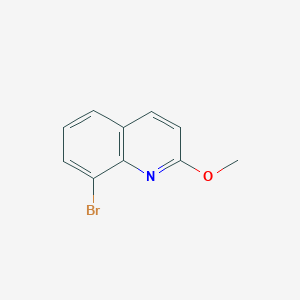


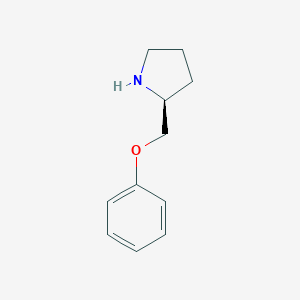
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)
